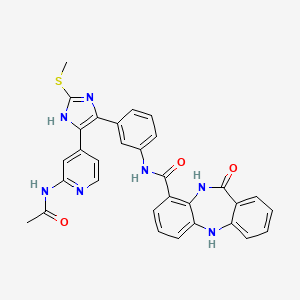

EGFR kinase inhibitor 3

Beschreibung

Eigenschaften

Molekularformel |

C31H25N7O3S |

|---|---|

Molekulargewicht |

575.6 g/mol |

IUPAC-Name |

N-[3-[5-(2-acetamido-4-pyridinyl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |

InChI |

InChI=1S/C31H25N7O3S/c1-17(39)33-25-16-19(13-14-32-25)27-26(37-31(38-27)42-2)18-7-5-8-20(15-18)34-30(41)22-10-6-12-24-28(22)36-29(40)21-9-3-4-11-23(21)35-24/h3-16,35H,1-2H3,(H,34,41)(H,36,40)(H,37,38)(H,32,33,39) |

InChI-Schlüssel |

LYRJTYBPIGJFCT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=C5C(=CC=C4)NC6=CC=CC=C6C(=O)N5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Third-Generation EGFR Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of third-generation Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. While a specific molecule designated "EGFR kinase inhibitor 3" is not prominently defined in publicly available scientific literature, this document will focus on the well-established class of third-generation EGFR tyrosine kinase inhibitors (TKIs), which represents a pivotal advancement in targeted cancer therapy. We will explore the intricacies of the EGFR signaling pathway, the unique mechanism by which these inhibitors function, the quantitative measures of their efficacy, mechanisms of acquired resistance, and the experimental protocols used for their characterization.

The EGFR Signaling Pathway: A Central Regulator of Cell Fate

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

The activation of EGFR initiates a cascade of downstream signaling events. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), the receptor undergoes a conformational change, leading to dimerization (either homodimerization with another EGFR molecule or heterodimerization with other members of the ErbB family like HER2).[5][6][7] This dimerization stimulates the intrinsic kinase activity of the intracellular domain, resulting in autophosphorylation of specific tyrosine residues.[6]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains.[2] This leads to the activation of several major downstream signaling pathways:[5][6]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.

-

JAK/STAT Pathway: Plays a role in cell survival and proliferation.

-

Phospholipase C (PLCγ) Pathway: Influences intracellular calcium levels and activates Protein Kinase C (PKC).

Mechanism of Action of Third-Generation EGFR Inhibitors

First and second-generation EGFR TKIs, while effective against tumors with activating EGFR mutations (such as exon 19 deletions and L858R substitution), inevitably lead to the development of resistance.[8] The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is a secondary mutation in exon 20 of the EGFR gene, leading to the substitution of threonine with methionine at position 790 (T790M).[9] This "gatekeeper" mutation sterically hinders the binding of first and second-generation inhibitors and increases the receptor's affinity for ATP, thereby reducing the efficacy of these drugs.[9]

Third-generation EGFR inhibitors were specifically designed to overcome this challenge. Their mechanism of action is characterized by two key features:

-

Selective Inhibition: They are potent inhibitors of EGFR with both activating mutations and the T790M resistance mutation. Crucially, they exhibit significantly lower activity against wild-type (WT) EGFR, which reduces the dose-limiting toxicities (like skin rash and diarrhea) commonly associated with earlier-generation inhibitors that also target WT EGFR in healthy tissues.[9]

-

Covalent Binding: Unlike the reversible first-generation inhibitors, third-generation TKIs (such as osimertinib) form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[9][10] This irreversible binding provides a sustained and potent inhibition of the kinase activity, effectively shutting down the downstream signaling pathways even in the presence of high intracellular ATP concentrations.

Quantitative Data on Inhibitor Potency

The efficacy and selectivity of EGFR inhibitors are quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The table below presents representative IC50 values for different generations of EGFR TKIs against various EGFR genotypes, illustrating the superior selectivity of third-generation inhibitors.

| Inhibitor Class | Representative Drug | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR L858R/T790M (IC50, nM) |

| First-Generation | Gefitinib | ~1800 | ~24 | ~13 | >1000 |

| Second-Generation | Afatinib | ~10 | ~0.5 | ~0.4 | ~10 |

| Third-Generation | Osimertinib | ~490 | ~12 | ~13 | ~1 |

Note: IC50 values are approximate and can vary based on the specific assay conditions. Data is compiled from multiple sources for illustrative purposes.[9]

Acquired Resistance to Third-Generation Inhibitors

Despite the significant efficacy of third-generation TKIs, acquired resistance eventually develops. The mechanisms of resistance are diverse and can be broadly categorized as "on-target" (involving alterations to the EGFR gene itself) or "off-target" (involving activation of bypass signaling pathways).

The most common on-target resistance mechanism is the acquisition of a tertiary mutation at the C797 residue, typically a C797S (cysteine to serine) substitution.[9][10] This mutation removes the cysteine residue required for the covalent bond formation by third-generation inhibitors, rendering them ineffective.

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling, such as:[11][12][13]

-

MET amplification: Overexpression of the MET receptor tyrosine kinase.

-

HER2 amplification: Increased copies of the HER2 gene.

-

Activation of downstream pathways: Mutations in components like KRAS or PIK3CA.

-

Histologic transformation: For example, transformation from NSCLC to small cell lung cancer (SCLC).

Key Experimental Protocols

The characterization of EGFR kinase inhibitors involves a variety of in vitro and cell-based assays. Below are outlines of common methodologies.

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (WT, L858R, T790M, etc.).

-

Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a synthetic peptide substrate by the EGFR kinase in the presence of ATP.

-

Methodology:

-

Recombinant human EGFR kinase domains are incubated in a reaction buffer.

-

A specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP) are added.

-

The test inhibitor is added at various concentrations.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).

-

The amount of phosphorylation is quantified (e.g., by scintillation counting or fluorescence reading).

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

-

Objective: To determine the effect of the inhibitor on the growth and viability of cancer cell lines with different EGFR mutation statuses.

-

Principle: A colorimetric assay measures the metabolic activity (MTT) or total protein content (SRB) of viable cells.

-

Methodology:

-

NSCLC cell lines (e.g., PC-9 for ex19del, H1975 for L858R/T790M, A549 for WT) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

-

The MTT reagent or SRB dye is added to the wells.

-

After incubation, the resulting formazan crystals (MTT) are solubilized, or the bound dye (SRB) is extracted.

-

The absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.

-

-

Objective: To assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) following inhibitor treatment.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect total and phosphorylated forms of target proteins.

-

Methodology:

-

Cells are treated with the inhibitor for a short period (e.g., 2-6 hours).

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates effective target inhibition.

-

Conclusion

Third-generation EGFR kinase inhibitors represent a landmark achievement in precision oncology, offering a potent and selective therapeutic strategy for patients with specific EGFR-mutated cancers. Their unique covalent mechanism of action allows them to effectively overcome the T790M-mediated resistance that limits earlier-generation inhibitors. However, the emergence of new resistance mechanisms, particularly the C797S mutation, underscores the dynamic nature of cancer evolution and highlights the ongoing need for novel therapeutic strategies, including the development of fourth-generation inhibitors and combination therapies, to stay ahead in the fight against cancer. A thorough understanding of these molecular mechanisms is paramount for the continued development of more durable and effective treatments.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. EGFR interactive pathway | Abcam [abcam.com]

- 6. ClinPGx [clinpgx.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Third-Generation EGFR Kinase Inhibitors: A Technical Guide to Overcoming Resistance in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

The development of third-generation Epidermal Growth Factor Receptor (EGFR) kinase inhibitors represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC). These inhibitors were specifically designed to address the primary mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), the T790M "gatekeeper" mutation, while sparing wild-type EGFR and thereby reducing associated toxicities. This technical guide provides an in-depth overview of third-generation EGFR kinase inhibitors, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their characterization.

Introduction: The Rise of Third-Generation EGFR Inhibitors

First- and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant efficacy in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation). However, the majority of patients eventually develop acquired resistance, with the T790M mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of these cases.[1][2] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which outcompetes the reversible first-generation inhibitors.[3] This clinical challenge spurred the development of third-generation inhibitors, designed to be potent against both the initial activating mutations and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR to improve the therapeutic window.[4]

Mechanism of Action: Covalent Inhibition of Mutant EGFR

Third-generation EGFR kinase inhibitors are irreversible inhibitors that form a covalent bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain.[5] This covalent modification permanently inactivates the receptor, blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

A key characteristic of these inhibitors is their high selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is achieved through their unique chemical structures that exploit the altered conformation of the ATP-binding pocket in the mutant EGFR. By sparing wild-type EGFR, third-generation inhibitors mitigate the dose-limiting toxicities commonly associated with earlier generation TKIs, such as skin rash and diarrhea.[6]

dot

Caption: EGFR signaling and points of inhibition by different TKI generations.

Quantitative Data: In Vitro Potency of Third-Generation EGFR Inhibitors

The efficacy of third-generation EGFR inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50) against various EGFR mutant and wild-type cell lines. The following table summarizes the IC50 values for several prominent third-generation inhibitors.

| Inhibitor | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R+T790M) IC50 (nM) | EGFR (Exon 19 del+T790M) IC50 (nM) | Wild-Type EGFR IC50 (nM) | Reference(s) |

| Osimertinib | 12.92 | - | 11.44 | - | ~493.8 | [5] |

| Rociletinib | - | - | 23 | 37 | - | [7] |

| Olmutinib | 9.2 | - | 10 | - | 225 | [8] |

| Avitinib | - | 0.18 | - | 0.18 | 7.68 | [4][9] |

| Mavelertinib | 3 | 4 | 12 | 5 | 307 | [10][11] |

| Nazartinib | - | - | 3 | - | - | [12] |

| Naquotinib | - | - | 8-33 | - | - | [12] |

Note: IC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of inhibitor potency against EGFR kinase activity using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds (third-generation EGFR inhibitors)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.

-

Reaction Setup: a. In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control). b. Add 2 µL of the EGFR enzyme solution (the optimal concentration should be predetermined by titration). c. Add 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for ATP for the specific EGFR variant.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Cell Viability Assay (MTS Assay)

This protocol describes the use of a colorimetric assay to assess the effect of third-generation EGFR inhibitors on the viability of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion)

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

Test compounds (third-generation EGFR inhibitors)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the NSCLC cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

dot

Caption: Workflow for the MTS cell viability assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure for assessing the inhibition of EGFR phosphorylation in response to treatment with third-generation inhibitors.

Materials:

-

NSCLC cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: a. Culture NSCLC cells to 70-80% confluency. b. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total EGFR and a loading control like β-actin.

-

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR compared to total EGFR and the loading control.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of third-generation EGFR inhibitors in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

NSCLC cell line harboring the desired EGFR mutation (e.g., NCI-H1975)

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: a. Subcutaneously inject a suspension of NSCLC cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: a. Administer the test compound to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. b. Administer the vehicle control to the control group.

-

Tumor Measurement and Monitoring: a. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). b. Monitor the body weight and overall health of the mice.

-

Endpoint and Data Analysis: a. Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). c. Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Resistance to Third-Generation EGFR Inhibitors

Despite the significant efficacy of third-generation EGFR inhibitors, acquired resistance inevitably emerges. The most common on-target resistance mechanism is the acquisition of a C797S mutation in exon 20 of EGFR.[9][10] This mutation replaces the cysteine residue that is crucial for the covalent binding of third-generation inhibitors, thereby rendering them ineffective.[6][11][13] The allelic context of the C797S mutation in relation to the T790M mutation (in cis or trans) can influence the sensitivity to subsequent lines of therapy. Other resistance mechanisms include bypass pathway activation (e.g., MET amplification) and histological transformation.[10]

Conclusion

Third-generation EGFR kinase inhibitors have transformed the treatment landscape for patients with EGFR-mutant NSCLC, particularly those with the T790M resistance mutation. Their covalent mechanism of action and high selectivity for mutant EGFR provide a potent and well-tolerated therapeutic option. The experimental protocols detailed in this guide provide a framework for the preclinical characterization of these and future generations of EGFR inhibitors. Understanding the mechanisms of resistance, such as the C797S mutation, is critical for the ongoing development of novel therapeutic strategies to overcome these challenges and further improve patient outcomes.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The allelic context of the C797S mutation acquired upon treatment with third generation EGFR inhibitors impacts sensitivity to subsequent treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]

- 8. pubcompare.ai [pubcompare.ai]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Acquired Resistance to Third-Generation EGFR Tyrosine Kinase Inhibitors in Patients With De Novo EGFRT790M-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to EGFR Kinase Inhibitor 3 (Compound 2): A Bivalent ATP-Allosteric Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR Kinase Inhibitor 3 (Compound 2), a novel bivalent inhibitor targeting the epidermal growth factor receptor (EGFR). This document details its chemical structure, mechanism of action, inhibitory activity, and the experimental protocols for its synthesis and evaluation.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance mutations, such as T790M and C797S, remains a significant clinical challenge.

This compound (Compound 2) represents a promising strategy to overcome this resistance. It is a bivalent inhibitor designed to simultaneously occupy both the ATP-binding site and a nearby allosteric pocket of the EGFR kinase domain. This dual-binding mechanism is anticipated to lead to enhanced potency and efficacy against drug-resistant EGFR mutants.

Chemical Structure and Properties

This compound (Compound 2) is a C-linked bivalent molecule. Its chemical structure is presented below.

Chemical Structure of this compound (Compound 2)

Caption: Simplified representation of the bivalent structure of this compound (Compound 2).

| Identifier | Value |

| Compound Name | This compound (Compound 2) |

| CAS Number | 2922402-03-5 |

| Molecular Formula | C31H25N7O3S |

| Molecular Weight | 575.64 g/mol |

| Description | A C-linked, bivalent ATP-allosteric EGFR kinase inhibitor.[1] |

Mechanism of Action: Bivalent Inhibition

Compound 2's innovative design allows it to bind to two distinct sites on the EGFR kinase domain simultaneously. This "bivalent" binding is key to its high potency.

Caption: Bivalent binding of Compound 2 to the ATP and allosteric sites of the EGFR kinase domain.

This dual occupancy is thought to result in a "superadditive" binding effect, where the combined binding affinity is greater than the sum of the individual moieties. This can lead to a more profound and sustained inhibition of EGFR signaling.

Quantitative Data: Inhibitory Activity

The inhibitory activity of this compound (Compound 2) was assessed against wild-type EGFR and various clinically relevant mutant forms of the enzyme. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| EGFR Variant | IC50 (nM) |

| Wild-Type (WT) | <10 |

| L858R | 1.5 |

| L858R/T790M | 0.059 |

| L858R/T790M/C797S | 0.064 |

Data sourced from Wittlinger et al., Communications Chemistry, 2024.[1]

These results demonstrate the high potency of Compound 2, particularly against the double and triple mutant forms of EGFR that are resistant to earlier-generation TKIs.

Experimental Protocols

Synthesis of this compound (Compound 2)

The synthesis of Compound 2 is a multi-step process involving the preparation of the ATP-binding and allosteric moieties, followed by their connection via a C-linked amide bridge. A generalized workflow is presented below. For detailed, step-by-step procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of Wittlinger et al., Communications Chemistry, 2024.

Caption: Generalized synthetic workflow for this compound (Compound 2).

A detailed, step-by-step protocol for the synthesis of the C-linked amide bridged bivalent inhibitors, including compound 2, can be found in the supplementary information of the publication by Wittlinger et al.[2] The key steps involve:

-

Synthesis of the Allosteric Moiety: This begins with a Buchwald-Hartwig amination to couple methyl anthranilate with 3-bromo methyl anthranilate. The resulting product is then refluxed in acetic acid to form the methyl dibenzodiazepine-9-carboxylate via intramolecular aminolysis. Finally, saponification of the ester yields the carboxylic acid of the allosteric moiety.[2]

-

Synthesis of the ATP-Binding Moiety: The trisubstituted imidazole core of the ATP-binding portion is synthesized through a multi-step process, culminating in a derivative with a free amine group for subsequent coupling.

-

Amide Coupling and Deprotection: The carboxylic acid of the allosteric moiety is coupled with the amine of the ATP-binding moiety using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TEA (triethylamine), and DMF (dimethylformamide). The final step involves the removal of any protecting groups to yield this compound (Compound 2).[2]

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

The inhibitory potency of Compound 2 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. This method measures the phosphorylation of a substrate peptide by the EGFR kinase.

Caption: General workflow for the HTRF-based EGFR kinase inhibition assay.

The HTRF assay for determining the biochemical activity of the bivalent EGFR inhibitors was performed as follows:

-

Enzyme and Substrate: Purified recombinant EGFR kinase domains (Wild-Type, L858R, L858R/T790M, and L858R/T790M/C797S) were used.

-

Assay Conditions: The assays were conducted in a buffer containing ATP.

-

Detection: The level of substrate phosphorylation was quantified using HTRF detection reagents. This typically involves a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated fluorophore (e.g., XL665) that binds to a biotinylated substrate. When the substrate is phosphorylated, the two fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

-

Data Analysis: The HTRF signal is measured, and the data is used to generate dose-response curves, from which the IC50 values are calculated. The experiments were performed in triplicate.

Signaling Pathway Context

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways that regulate critical cellular processes. Compound 2 acts by directly inhibiting the kinase activity of EGFR, thereby blocking these downstream signals.

Caption: Overview of the EGFR signaling pathway and the inhibitory action of Compound 2.

Conclusion

This compound (Compound 2) is a potent, bivalent inhibitor that demonstrates significant activity against wild-type and, notably, drug-resistant mutant forms of EGFR. Its unique mechanism of simultaneously targeting the ATP and allosteric sites offers a promising avenue for the development of next-generation therapies for EGFR-driven cancers. The detailed protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

A Technical Guide to Third-Generation EGFR Inhibitors for T790M-Mutant Non-Small Cell Lung Cancer

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC cases, particularly in adenocarcinomas, is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene.[1][2] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR tyrosine kinase and downstream pro-survival signaling pathways.[1][3]

First- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and afatinib initially proved highly effective in patients with these sensitizing mutations.[3] However, their efficacy is almost invariably limited by the development of acquired resistance, typically within 9 to 16 months.[3][4] The most common mechanism of resistance, accounting for approximately 50-60% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][4][5] This specific challenge led to the development of third-generation EGFR inhibitors, a class of drugs designed to selectively target both the initial sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[6][7] This guide provides a detailed overview of these third-generation inhibitors, their mechanism of action, clinical efficacy, and the experimental methodologies used in their evaluation.

The T790M Mutation: A "Gatekeeper" of Resistance

The T790M mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790 within the ATP-binding pocket of the EGFR kinase domain.[1][8] This substitution has a critical consequence: it increases the receptor's affinity for ATP to a level comparable to that of wild-type EGFR.[9] First-generation TKIs are competitive inhibitors that vie with ATP for the same binding site. The increased ATP affinity caused by the T790M mutation means that much higher concentrations of these drugs are required for inhibition, rendering them clinically ineffective at tolerable doses.[3][9] This steric hindrance and altered affinity effectively "guards" the kinase pocket from inhibition, hence the term "gatekeeper" mutation.

Mechanism of Action of Third-Generation EGFR Inhibitors

To overcome T790M-mediated resistance, third-generation inhibitors were developed with a distinct mechanism. These agents are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of EGFR.[6][10][11] This covalent binding permanently inactivates the receptor, regardless of ATP concentration, thus bypassing the resistance mechanism conferred by T790M.[10]

A key advantage of these drugs is their high selectivity for mutant forms of EGFR (including both sensitizing mutations and T790M) over wild-type EGFR.[6][7] For instance, osimertinib has a nearly 200-fold greater potency against L858R/T790M than against WT-EGFR.[7] This selectivity minimizes the toxicities commonly associated with first- and second-generation inhibitors, such as rash and diarrhea, which are caused by the inhibition of WT EGFR in healthy tissues like the skin and gastrointestinal tract.[4]

Overview of Third-Generation EGFR Inhibitors

While several third-generation TKIs have been developed, osimertinib is the most clinically successful and has become the standard of care.[5][12] Others have faced development challenges or shown less favorable efficacy.[12]

Table 1: Summary of Key Third-Generation EGFR Inhibitors

| Drug Name (Code) | Mechanism of Action | Development Status |

|---|---|---|

| Osimertinib (AZD9291) | Irreversible inhibitor of EGFR-sensitizing and T790M mutations, sparing wild-type.[6] | FDA and EMA approved for first-line treatment of EGFR-mutant NSCLC and for T790M-positive NSCLC after progression on prior EGFR TKI therapy.[6][11][12] |

| Rociletinib (CO-1686) | Irreversible inhibitor of mutant EGFR including T790M.[12][13] | Development halted in May 2016 due to lower-than-expected efficacy.[12] |

| Olmutinib (HM61713) | Selective and irreversible inhibitor of EGFR mutants including T790M.[12][13] | Has been approved in some regions but development has faced setbacks. |

| Nazartinib (EGF816) | Irreversible, mutant-selective inhibitor targeting L858R, exon 19 del, and T790M mutations.[12] | In clinical development; has shown clinical activity.[12] |

| Naquotinib (ASP8273) | Irreversible TKI targeting common EGFR mutations including T790M.[7][12] | Clinical trials have been conducted, showing some antitumor activity.[7][12] |

Clinical Efficacy Data

The clinical development of osimertinib, through the AURA series of trials, has demonstrated its significant efficacy in T790M-positive NSCLC patients who have progressed on prior TKI therapy.

Table 2: Clinical Efficacy of Third-Generation Inhibitors in T790M-Positive NSCLC

| Drug | Trial | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|

| Osimertinib | AURA (Phase I/II) | 127 | 61%[14] | 9.6 months[14] |

| AURA2 (Phase II) | 210 | 70%[14] | Not specified in source | |

| AURA3 (Phase III) | 419 | 71%[15] | 10.1 months[4][15] | |

| Rociletinib | TIGER-X | - | ~34% (confirmed T790M+)[12] | 5.7 months[12] |

| Olmutinib | Phase II | 71 | 56% (investigator review)[7] | 7.0 months[7] |

| Naquotinib | Phase I | 88 | ~31%[7] | 6.8 months[7] |

| Nazartinib | Phase I | - | 44%[12] | Not specified in source |

Data compiled from multiple sources.[4][7][12][14][15] The AURA3 trial directly compared osimertinib to platinum-pemetrexed chemotherapy, which had a median PFS of 4.4 months, establishing osimertinib as the superior standard of care in this setting.[15]

EGFR Signaling Pathways

EGFR activation, whether by ligand binding or activating mutations, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two primary pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[3][16]

-

PI3K-AKT-mTOR Pathway: This cascade is central to promoting cell survival and growth by inhibiting apoptosis.[3][11][16]

Third-generation EGFR inhibitors effectively block the phosphorylation and activation of EGFR, thereby preventing the initiation of these downstream signals and leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[10][11][17]

Experimental Protocols and Methodologies

The development and validation of third-generation EGFR inhibitors rely on a series of standardized preclinical and clinical assays.

Protocol 1: In Vitro EGFR Kinase Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of the EGFR kinase by 50% (IC50).

-

Reagents: Recombinant human EGFR kinase (wild-type, L858R, Exon 19 del, L858R/T790M), ATP, a suitable kinase substrate (e.g., a poly-peptide), and the test inhibitor (e.g., osimertinib) at serial dilutions.

-

Procedure: The kinase, substrate, and inhibitor are incubated together in a microplate well. The reaction is initiated by adding ATP.

-

Detection: After a set incubation period, the reaction is stopped. Kinase activity is measured by quantifying the amount of ATP consumed. A common method is a luminescence-based assay (e.g., Kinase-Glo®), where a luciferase enzyme uses the remaining ATP to produce light. Lower light output indicates higher kinase activity (more ATP consumed) and less inhibition.

-

Analysis: Luminescence is plotted against inhibitor concentration, and the IC50 value is calculated using a dose-response curve.[17]

Protocol 2: Cell-Based Proliferation/Viability Assay

This assay measures the effect of an inhibitor on the growth and survival of cancer cell lines.

-

Cell Lines: NSCLC cell lines with relevant EGFR mutations are used. A key model is the H1975 cell line, which harbors both the L858R sensitizing mutation and the T790M resistance mutation.[6] PC-9 cells (exon 19 deletion) are often used as a sensitive control.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with the inhibitor at various concentrations for a period of 48-72 hours.

-

Detection: Cell viability is assessed using a colorimetric or fluorometric assay. For example, an MTT assay measures the metabolic activity of living cells, which reduces a yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[18]

-

Analysis: Absorbance is read on a plate reader, and the results are used to calculate the concentration of the drug that inhibits cell growth by 50% (GI50).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of an inhibitor in a living organism.

-

Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[6]

-

Procedure: Human NSCLC cells (e.g., H1975 or PC-9) are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.

-

Treatment: The inhibitor is administered to the treatment group, typically via oral gavage, once daily for several weeks.[6]

-

Analysis: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to confirm target inhibition).[17]

Acquired Resistance to Third-Generation Inhibitors

Despite the success of third-generation TKIs, acquired resistance inevitably emerges after a median of about 10 months.[5] The mechanisms are heterogeneous and can be broadly classified as either EGFR-dependent or EGFR-independent.[5][19]

-

EGFR-Dependent Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation at the C797 residue, most often C797S (cysteine to serine).[5][6] This specific cysteine is the site of covalent bond formation for irreversible inhibitors like osimertinib. Its mutation to serine, which cannot form this bond, renders the drug ineffective, converting it into a reversible inhibitor that is susceptible to ATP competition.[6]

-

EGFR-Independent Resistance: These "off-target" mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the continued inhibition of EGFR.[12][20] Key mechanisms include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling (including PI3K/AKT) independently of EGFR.[20]

-

HER2 Amplification: Similar to MET, amplification of the HER2 gene provides an alternative signaling route.[12]

-

Mutations in Downstream Pathways: Activating mutations in genes like BRAF, KRAS, and PIK3CA can bypass the need for upstream EGFR signaling.[12][20]

-

Histologic Transformation: In some cases, the adenocarcinoma can transform into a different histology, most commonly small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[12]

-

Conclusion

Third-generation EGFR inhibitors, exemplified by osimertinib, have revolutionized the management of NSCLC patients with the T790M resistance mutation. Their novel mechanism of irreversible, mutant-selective inhibition provides significant clinical benefit over traditional chemotherapy and earlier-generation TKIs in this setting. However, the emergence of new resistance mechanisms, such as the C797S mutation and bypass pathway activation, highlights the ongoing challenge of tumor evolution. Future research is focused on developing strategies to overcome this secondary resistance, including the development of fourth-generation inhibitors, combination therapies targeting bypass pathways, and optimizing treatment sequencing to prolong patient survival.

References

- 1. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osimertinib as first-line treatment of EGFR mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 11. Osimertinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]

- 14. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strategies Beyond 3rd EGFR-TKI Acquired Resistance: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]

Overcoming C797S Resistance: A Technical Guide to Novel EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.[1][2] This has spurred the development of a new wave of inhibitors, broadly classified as fourth-generation ATP-competitive inhibitors and allosteric inhibitors, designed to overcome this critical resistance mechanism.[3] This technical guide provides an in-depth overview of these novel agents, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Fourth-Generation EGFR Inhibitors: A New Frontier

Current research is intensely focused on developing fourth-generation EGFR-TKIs that can effectively target EGFR harboring the C797S mutation.[4][5] These efforts are largely divided into two strategic approaches: the development of non-covalent, ATP-competitive inhibitors that are not hindered by the C797S substitution, and the exploration of allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.[3][6]

ATP-Competitive Inhibitors

These inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain in a reversible manner, thus avoiding the reliance on the cysteine at position 797 for covalent bonding. This approach has yielded several promising compounds currently under investigation.

Allosteric Inhibitors

Allosteric inhibitors represent a paradigm shift in EGFR inhibitor design. By targeting a separate pocket on the kinase domain, they modulate the receptor's activity through a different mechanism and are not affected by mutations in the ATP-binding site, including C797S.[6] A notable strategy in this class is the combination of an allosteric inhibitor with an antibody that prevents EGFR dimerization, such as cetuximab, which has shown synergistic effects.[6]

Quantitative Efficacy of Novel EGFR Inhibitors

The following tables summarize the in vitro potency of several leading fourth-generation EGFR inhibitors against various EGFR mutations, including the challenging C797S variant. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell proliferation by 50%), is compiled from multiple preclinical studies to facilitate a comparative analysis.

Table 1: Enzymatic Inhibition (IC50, nM)

| Inhibitor | EGFR L858R/T790M/C797S | EGFR del19/T790M/C797S | EGFR L858R/T790M | Wild-Type EGFR | Reference(s) |

| BLU-945 (Tigozertinib) | 0.5 | - | 0.4 | 683 | [5][6] |

| BDTX-1535 | <10 | <10 | <10 | >100 | [7] |

| TQB3804 | 0.13 | 0.46 | 0.19 | 1.07 | [8][9] |

| JBJ-09-063 | 0.083 | - | 0.063 | - | [1][10][11][12] |

| EAI045 | - | - | 2 | 1900 | [13] |

Table 2: Anti-proliferative Activity in Cell Lines (IC50, nM)

| Inhibitor | Ba/F3 (EGFR L858R/T790M/C797S) | Ba/F3 (EGFR del19/T790M/C797S) | NCI-H1975 (L858R/T790M) | A431 (Wild-Type) | Reference(s) |

| BLU-945 (Tigozertinib) | 6 | 15 | - | 544 | [2][4] |

| TQB3804 | - | 26.8 | 163 | 147 | [8][9] |

| Compound 19 (Osimertinib derivative) | 13.7 (BaF3 L858R/C797S) | - | - | 1800 | [14][15] |

| EAI045 | Potent with Cetuximab | Potent with Cetuximab | >10,000 (alone) | >10,000 (alone) | [6] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel inhibitors. Below are detailed methodologies for key in vitro and in vivo assays commonly employed in the preclinical assessment of EGFR inhibitors.

EGFR Kinase Inhibition Assay (Continuous-Read Fluorescent Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant variants)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP

-

Fluorescent peptide substrate (e.g., Y12-Sox)

-

Test compounds serially diluted in DMSO

-

384-well, white, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare 10X stocks of EGFR enzymes and 1.13X ATP/peptide substrate mix in kinase reaction buffer.

-

Add 5 µL of the appropriate EGFR enzyme solution to each well of the 384-well plate.

-

Add 0.5 µL of serially diluted test compound or DMSO control to the wells and pre-incubate for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately begin monitoring the increase in fluorescence in a plate reader at λex360/λem485, taking readings every 60-90 seconds for 30-120 minutes.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.

-

Plot the initial velocity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Cell Proliferation Assay (MTT/MTS Assay)

This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Materials:

-

EGFR-mutant and wild-type cancer cell lines (e.g., Ba/F3 engineered cells, NCI-H1975)

-

Complete cell culture medium

-

Test compounds serially diluted in culture medium

-

96-well, flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., SDS-HCl)

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere and recover for 6-24 hours.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

-

Incubate for 72 hours under standard cell culture conditions.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the logarithm of inhibitor concentration.[17]

In Vivo Tumor Xenograft Model

This animal model evaluates the in vivo efficacy of a novel inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

EGFR-mutant cancer cells

-

Matrigel (optional)

-

Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups at the predetermined dose and schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by EGFR inhibitors and a typical experimental workflow.

EGFR Downstream Signaling Pathways

Mutant EGFR activation leads to the constitutive activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and resistance to apoptosis.[18][19][20] Fourth-generation inhibitors aim to block these signals at their origin.

Caption: EGFR downstream signaling pathways leading to cell proliferation and survival.

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of a novel EGFR inhibitor follows a logical progression from in vitro enzymatic and cell-based assays to in vivo animal models.

Caption: A typical preclinical experimental workflow for the evaluation of novel EGFR inhibitors.

Conclusion

The development of fourth-generation EGFR inhibitors that can overcome C797S-mediated resistance is a critical area of research in oncology. Both ATP-competitive and allosteric inhibitors have shown significant promise in preclinical studies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to advance these novel therapies into the clinic, with the ultimate goal of improving outcomes for patients with NSCLC. Continued innovation in this field holds the key to addressing the ongoing challenge of acquired resistance to targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. JBJ-09-063 | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. rsc.org [rsc.org]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity and Selectivity of a Third-Generation EGFR Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of a third-generation epidermal growth factor receptor (EGFR) kinase inhibitor, using Osimertinib (AZD9291) as a representative example. Osimertinib is a potent, irreversible inhibitor of EGFR, particularly effective against tumors harboring activating EGFR mutations and the T790M resistance mutation. This document details the quantitative binding characteristics, selectivity profile, and the experimental methodologies used to determine these properties.

Data Presentation: Binding Affinity and Selectivity

The efficacy of a targeted kinase inhibitor is defined by its high affinity for the intended target and its low affinity for off-target kinases, which minimizes potential toxicities. Osimertinib has been extensively characterized to determine its binding profile against various forms of EGFR and a broad panel of other kinases.

Binding Affinity against EGFR Variants

The inhibitory potency of Osimertinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for Osimertinib against wild-type (WT) EGFR and clinically relevant mutant forms are summarized in Table 1. As an irreversible inhibitor, these are often reported as apparent IC50 values, as the measurement can be time-dependent.[1]

| EGFR Variant | Apparent IC50 (nM) | Reference |

| Activating Mutations | ||

| L858R | 12 | [2] |

| Exon 19 deletion | 12.92 | [3] |

| Resistance Mutation | ||

| L858R/T790M | 1 | [2] |

| Exon 19 del/T790M | 11.44 | [3] |

| Wild-Type | ||

| WT EGFR | 493.8 | [3] |

Table 1: Binding Affinity of Osimertinib against EGFR Variants. This table summarizes the apparent half-maximal inhibitory concentration (IC50) values of Osimertinib against various forms of the EGFR kinase. The data demonstrates the high potency of Osimertinib against clinically relevant activating and resistance mutations, with significantly lower potency against wild-type EGFR, contributing to its favorable therapeutic window.

Kinase Selectivity Profile

To assess the selectivity of Osimertinib, it has been profiled against a broad range of kinases in the human kinome. This is crucial to identify potential off-target effects that could lead to adverse drug reactions. A common method for this is a kinome scan, which measures the percentage of inhibition of a large panel of kinases at a fixed concentration of the inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and selectivity of EGFR kinase inhibitors like Osimertinib.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay determines the enzymatic activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant EGFR enzyme (wild-type or mutant)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test inhibitor (e.g., Osimertinib) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).

-

Add 2 µL of a solution containing the EGFR enzyme in Kinase Assay Buffer.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in Kinase Assay Buffer.[5]

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are another common method for measuring kinase activity and inhibitor potency, offering a robust and sensitive platform.[6][7]

Materials:

-

Purified recombinant EGFR enzyme

-

Biotinylated kinase substrate (e.g., TK Substrate-biotin)

-

ATP

-

HTRF Kinase Assay Kit (containing Eu3+ cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)

-

Kinase Assay Buffer

-

Test inhibitor in DMSO

-

Low-volume 384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 384-well plate, dispense the test inhibitor or DMSO.

-

Add the EGFR enzyme and the biotinylated substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the phosphorylated product by adding a mixture of the Eu3+ cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50.

Cellular EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line expressing the target EGFR variant (e.g., NCI-H1975 for T790M)

-

Cell culture medium and supplements

-

Test inhibitor in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 2-4 hours).

-

If the cell line requires ligand stimulation, add EGF for a short period (e.g., 15 minutes) before harvesting.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified recombinant EGFR kinase domain

-

Test inhibitor

-

Dialysis buffer (the same buffer for both protein and inhibitor)

-

Isothermal titration calorimeter

Procedure:

-

Prepare the EGFR protein and the inhibitor in the exact same, degassed dialysis buffer to minimize heats of dilution.

-

Determine the concentrations of the protein and inhibitor accurately.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of small injections of the inhibitor into the protein solution.

-

The instrument measures the heat change after each injection.

-

The raw data is a series of heat spikes corresponding to each injection.

-

Integrate the heat spikes to obtain the heat released or absorbed per mole of injectant.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Mandatory Visualizations

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of EGFR activation, which are inhibited by Osimertinib.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing the binding affinity and selectivity of a kinase inhibitor.

Caption: Workflow for Kinase Inhibitor Characterization.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com.cn [promega.com.cn]

- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

Preclinical Studies of Third-Generation EGFR Tyrosine Kinase Inhibitors: A Technical Guide

Introduction

Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations, such as exon 19 deletions (Del19) or the L858R point mutation in exon 21.[1] Despite the initial success of first and second-generation TKIs, the majority of patients develop acquired resistance, most commonly due to a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[2][3] This mutation increases the kinase domain's affinity for ATP, outcompeting reversible inhibitors.[2] To address this challenge, third-generation EGFR TKIs were developed. These agents are designed to selectively and irreversibly inhibit EGFR kinases with both sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR, thereby offering a wider therapeutic window and reduced toxicity.[1][4]

This technical guide provides an in-depth overview of the preclinical evaluation of key third-generation EGFR TKIs, including osimertinib, lazertinib, almonertinib, and avitinib. It details their mechanism of action, summarizes comparative quantitative data from various studies, outlines common experimental protocols, and visualizes critical biological pathways and workflows.

Mechanism of Action

Third-generation EGFR TKIs are distinguished by their unique mechanism of action. They act as irreversible inhibitors by forming a covalent bond with the Cys797 residue within the ATP-binding pocket of the EGFR kinase domain.[5][6][7] This covalent binding allows them to effectively inhibit EGFR signaling even in the presence of the T790M mutation, which sterically hinders the binding of earlier-generation, reversible TKIs.[2] A crucial characteristic of these inhibitors is their high selectivity for mutant forms of EGFR over the wild-type receptor, which is responsible for minimizing common TKI-related toxicities like skin rash and diarrhea.[5][8]

Quantitative In Vitro Efficacy

The potency and selectivity of third-generation TKIs are quantified by their half-maximal inhibitory concentration (IC50) values against various EGFR-mutant and wild-type cell lines. Lower IC50 values indicate higher potency. Preclinical studies consistently demonstrate the high potency of these compounds against EGFR Del19, L858R, and the double-mutant (e.g., L858R/T790M) forms, alongside significantly higher IC50 values for WT-EGFR, confirming their selectivity.

| Compound | EGFR Del19 | EGFR L858R | EGFR Del19/T790M | EGFR L858R/T790M | WT-EGFR | Cell Lines / Assay Type | Reference |

| Osimertinib | - | - | 3.5 - 4.3 nM | 3.5 - 4.3 nM | 519.1 nM | Ba/F3 Cells | [9] |

| Lazertinib | 3.3 - 5.7 nM | 3.3 - 5.7 nM | 3.3 - 5.7 nM | 3.3 - 5.7 nM | 722.7 nM | Ba/F3 Cells | [9] |

| Lazertinib | 1.7 - 20.6 nM | 1.7 - 20.6 nM | 1.7 - 20.6 nM | 1.7 - 20.6 nM | 60 nM | Cell-free kinase assay | [9] |

| ASK120067 | 0.5 nM | - | - | 0.3 nM | 6 nM | Cell-free kinase assay | [10] |

| Gefitinib (1st Gen) | 10.2 - 7625.2 nM | 10.2 - 7625.2 nM | 10.2 - 7625.2 nM | 10.2 - 7625.2 nM | - | Ba/F3 Cells | [9] |

Table 1: Comparative In Vitro Potency (IC50) of Third-Generation EGFR TKIs. This table summarizes the half-maximal inhibitory concentrations (IC50) of various TKIs against cell lines or kinases with different EGFR mutation statuses.

Signaling Pathways and TKI Interaction

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades critical for cell growth and survival.[3] The two major pathways are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival.[3] In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving oncogenesis.[3]

Figure 1: Simplified EGFR signaling cascade activating the RAS/MAPK and PI3K/AKT pathways.

The T790M mutation confers resistance by increasing ATP affinity, preventing first and second-generation TKIs from effectively binding to the kinase domain. Third-generation TKIs overcome this through their irreversible covalent bond with Cys797, which is unaffected by the T790M-induced conformational change.

Figure 2: How 3rd-Gen TKIs overcome T790M-mediated resistance via covalent binding.

Preclinical Experimental Protocols and Models

A standardized set of in vitro and in vivo models is used to evaluate the efficacy, selectivity, and pharmacokinetic properties of third-generation TKIs.

In Vitro Methodologies

-

Cell Viability and Proliferation Assays:

-

Objective: To determine the effect of the TKI on the growth and survival of cancer cell lines.

-

Protocol:

-

Cell Culture: NSCLC cell lines with relevant EGFR mutations (e.g., PC9 for Del19, H1975 for L858R/T790M) and wild-type EGFR (e.g., A549) are cultured under standard conditions.[11]

-

Treatment: Cells are seeded in multi-well plates and treated with a range of TKI concentrations for 24, 48, or 72 hours.[11]

-

Assessment: Cell viability is measured using assays like MTT or CCK-8, which quantify metabolic activity.[12][13] For proliferation, colony formation assays are performed where cells are treated for a short period, then allowed to grow into colonies over 7-14 days.[12][13]

-

Analysis: Data is used to calculate IC50 values.

-

-

-

In Vitro Kinase Inhibition Assays:

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase isoforms (mutant and wild-type) in a cell-free system.[9]

-

Protocol:

-

Recombinant human EGFR kinase domains (e.g., L858R/T790M, WT) are incubated with a substrate and ATP.

-

The TKI is added at various concentrations.

-

Kinase activity is measured by quantifying substrate phosphorylation, often using luminescence- or fluorescence-based methods.

-

IC50 values are determined from the dose-response curve.

-

-

-

Western Blotting for Target Engagement:

-

Objective: To confirm that the TKI inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK) in cells.